molecular formula C10H19NO2 B3021031 Ethyl 3-piperidin-3-ylpropanoate CAS No. 91017-00-4

Ethyl 3-piperidin-3-ylpropanoate

Cat. No.: B3021031
CAS No.: 91017-00-4
M. Wt: 185.26 g/mol
InChI Key: DPBSXYRJZFUOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-piperidin-3-ylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields. The molecular formula of this compound is C10H19NO2, and it has a molecular weight of 185.26 g/mol .

Preparation Methods

Ethyl 3-piperidin-3-ylpropanoate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with ethyl acrylate under specific conditions. The reaction typically requires anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . Another method involves the catalytic hydrogenation of pyridine derivatives using palladium on carbon (Pd-C) as a catalyst .

Chemical Reactions Analysis

Ethyl 3-piperidin-3-ylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of pyridine derivatives can yield this compound .

Scientific Research Applications

Ethyl 3-piperidin-3-ylpropanoate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in the pharmaceutical industry for the synthesis of various piperidine-containing drugs . Additionally, it is utilized in proteomics research .

Mechanism of Action

The mechanism of action of Ethyl 3-piperidin-3-ylpropanoate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that piperidine derivatives can interact with various biological targets, including enzymes and receptors. These interactions can lead to a range of biological effects, such as modulation of neurotransmitter activity and inhibition of specific enzymes .

Comparison with Similar Compounds

Ethyl 3-piperidin-3-ylpropanoate can be compared with other piperidine derivatives, such as piperidinones and spiropiperidines. These compounds share a common piperidine ring structure but differ in their substituents and functional groups. For example, piperidinones contain a carbonyl group, while spiropiperidines have a spirocyclic structure. The uniqueness of this compound lies in its ethyl ester group, which can influence its reactivity and biological activity .

Similar compounds include:

  • Piperidinones
  • Spiropiperidines
  • Substituted piperidines

Properties

IUPAC Name

ethyl 3-piperidin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBSXYRJZFUOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 3-[pyrid-3-yl]prop-2-enoate (60 g, 0.34 mol) in ethanol (600 ml) was treated with 5% rhodium on alumina powder (17.2 g). The mixture was placed under a hydrogen atmosphere (55 psi) for five hours at 60° C. The reaction was stopped by removing the hydrogen and the reaciton mixture was filtered through a layer of CELITE™. The residue was washed with hot ethanol. The filtrate was concentrated and purified by flash chromatography to provide 39.6 grams (63%) of the desired title product. IR, NMR, and IR were consistent with the proposed title structure.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-piperidin-3-ylpropanoate
Reactant of Route 2
Ethyl 3-piperidin-3-ylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-piperidin-3-ylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-piperidin-3-ylpropanoate
Reactant of Route 5
Ethyl 3-piperidin-3-ylpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-piperidin-3-ylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.